![molecular formula C8H8N2O2 B12355264 2-methyl-5-[(E)-2-nitroethenyl]pyridine, E](/img/structure/B12355264.png)
2-methyl-5-[(E)-2-nitroethenyl]pyridine, E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-[(E)-2-nitroethenyl]pyridine is a chemical compound with the molecular formula C8H8N2O2 It is a derivative of pyridine, characterized by the presence of a nitroethenyl group at the 5-position and a methyl group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[(E)-2-nitroethenyl]pyridine typically involves the reaction of 2-methylpyridine with nitroethene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 2-methyl-5-[(E)-2-nitroethenyl]pyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-5-[(E)-2-nitroethenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitroethenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products include nitroso derivatives and other oxidized forms.
Reduction: Products include 2-methyl-5-[(E)-2-aminoethenyl]pyridine.
Substitution: Products vary depending on the nucleophile used, leading to a range of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-methyl-5-[(E)-2-nitroethenyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methyl-5-[(E)-2-nitroethenyl]pyridine involves its interaction with specific molecular targets. The nitroethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
2-methyl-5-[(E)-2-nitroethenyl]pyridine can be compared with other nitroethenyl-substituted pyridines and methyl-substituted pyridines. Similar compounds include:
2-methyl-5-ethylpyridine: Lacks the nitroethenyl group, leading to different chemical reactivity and applications.
2-methyl-5-nitropyridine:
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
2-methyl-5-(2-nitroethenyl)pyridine |
InChI |
InChI=1S/C8H8N2O2/c1-7-2-3-8(6-9-7)4-5-10(11)12/h2-6H,1H3 |
Clé InChI |
SHFOVTPOZDIGET-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12355184.png)
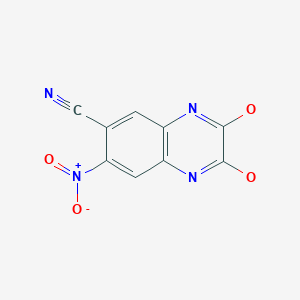
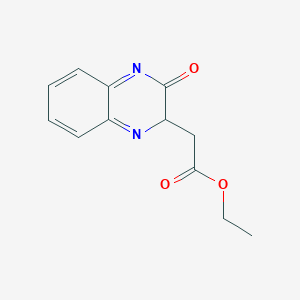
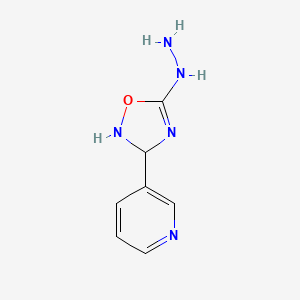
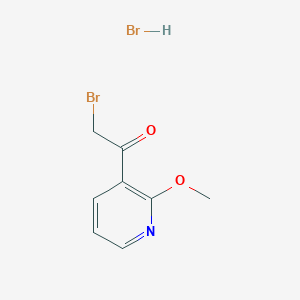
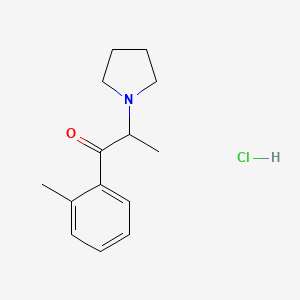

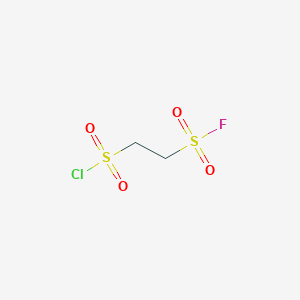

![2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12355253.png)
![Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3S)-](/img/structure/B12355257.png)
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-(2-ethoxyphenyl)-1,6-dihydro-3-propyl-](/img/structure/B12355258.png)
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis](/img/structure/B12355266.png)

